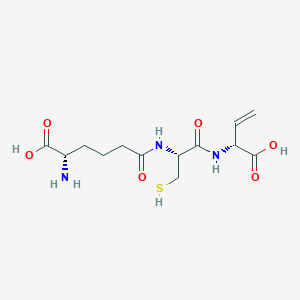

delta-(L-alpha-Aminoadipoyl)-L-cysteinyl-D-vinylglycine

Beschreibung

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine is a tripeptide compound that plays a significant role in the biosynthesis of beta-lactam antibiotics, such as penicillins and cephalosporins. This compound is a substrate for the enzyme isopenicillin N synthase, which catalyzes the formation of isopenicillin N, a crucial intermediate in the production of various antibiotics .

Eigenschaften

Molekularformel |

C13H21N3O6S |

|---|---|

Molekulargewicht |

347.39 g/mol |

IUPAC-Name |

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9-/m0/s1 |

InChI-Schlüssel |

JJJCGQKXGIRXKN-YIZRAAEISA-N |

Isomerische SMILES |

C=C[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |

Kanonische SMILES |

C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycin beinhaltet typischerweise die schrittweise Kupplung der Aminosäurereste. Der Prozess beginnt mit der Schutzgruppenbildung von funktionellen Gruppen, um unerwünschte Nebenreaktionen zu verhindern. Die Aminogruppe der L-Alpha-Aminoadipinsäure wird mit einer geeigneten Schutzgruppe, wie z. B. einer tert-Butyloxycarbonyl-(Boc)-Gruppe, geschützt. Die Carboxylgruppe von L-Cystein wird unter Verwendung eines Kupplungsreagens wie Dicyclohexylcarbodiimid (DCC) aktiviert und anschließend mit der geschützten L-Alpha-Aminoadipinsäure gekoppelt. Der Vinylglycinrest wird dann unter Verwendung ähnlicher Kupplungstechniken eingeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycin beinhaltet großtechnische Peptidsynthesetechniken. Automatische Peptidsynthesizer werden häufig eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Festphasenpeptidsynthese (SPPS), bei der die Peptidkette an einem festen Harzträger aufgebaut wird, gefolgt von Spaltungs- und Reinigungsschritten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Reduktion von Disulfidbrücken zu Thiolgruppen.

Substitution: Nukleophile Substitutionsreaktionen, die die Amino- oder Carboxylgruppen betreffen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Carbodiimide wie DCC oder EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) für Kupplungsreaktionen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von disulfidverknüpften Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Bildung von Peptidbindungen mit verschiedenen Aminosäuren oder Peptidfragmenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycin wirkt als Substrat für Isopenicillin-N-Synthase, ein Enzym, das die Cyclisierung des Tripeptids zur Bildung von Isopenicillin N katalysiert. Diese Reaktion beinhaltet die Bildung eines Beta-Lactamrings und eines Thiazolidinrings, die für Penicillin-Antibiotika charakteristisch sind. Die aktive Stelle des Enzyms bindet das Tripeptid und erleichtert die oxidative Cyclisierung, wodurch das lineare Peptid in die bicyclische Struktur von Isopenicillin N umgewandelt wird.

Wirkmechanismus

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycine acts as a substrate for isopenicillin N synthase, an enzyme that catalyzes the cyclization of the tripeptide to form isopenicillin N. This reaction involves the formation of a beta-lactam ring and a thiazolidine ring, which are characteristic of penicillin antibiotics. The enzyme’s active site binds the tripeptide and facilitates the oxidative cyclization, converting the linear peptide into the bicyclic structure of isopenicillin N .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Valin: Ein weiteres Substrat für Isopenicillin-N-Synthase, das zur Bildung von Isopenicillin N führt.

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Alanin: Ein ähnliches Tripeptid, das in Studien zur Enzymspezifität und zum Mechanismus verwendet wird.

Einzigartigkeit

Delta-(L-Alpha-Aminoadipoyl)-L-Cysteinyl-D-Vinylglycin ist einzigartig durch das Vorhandensein des Vinylglycinrests, der eine Vinylgruppe in die Peptidstruktur einführt. Diese Modifikation kann die Bindung und katalytische Aktivität des Enzyms beeinflussen und Einblicke in die Substratspezifität des Enzyms und die Rolle verschiedener Aminosäurereste bei der Biosynthese von Beta-Lactam-Antibiotika liefern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.